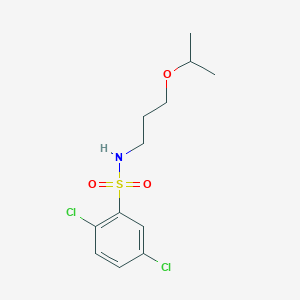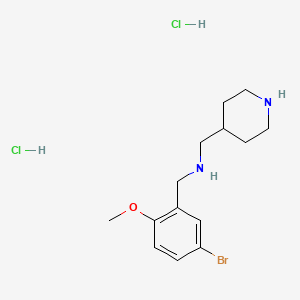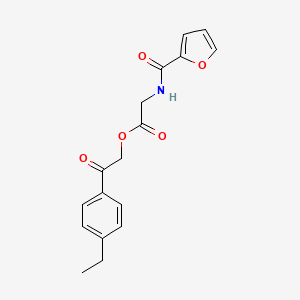
2,5-dichloro-N-(3-isopropoxypropyl)benzenesulfonamide
Vue d'ensemble
Description
2,5-dichloro-N-(3-isopropoxypropyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research for more than five decades. DIDS is a potent inhibitor of anion transporters and channels, which are involved in a wide range of physiological processes.
Applications De Recherche Scientifique
DIDS has been widely used in scientific research to study the function of anion transporters and channels in various physiological processes. For example, DIDS has been used to investigate the role of anion channels in the regulation of insulin secretion from pancreatic β-cells. DIDS has also been used to study the function of anion transporters in the kidney, where they play a crucial role in the regulation of salt and water balance.
Mécanisme D'action
DIDS inhibits anion transporters and channels by binding to a specific site on the protein. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the blocking of the anion pore or the disruption of the anion binding site. DIDS is a non-specific inhibitor of anion transporters and channels, and its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS are dependent on the specific anion transporter or channel that is being inhibited. In general, DIDS inhibits the transport of chloride ions, bicarbonate ions, and other anions across cell membranes. This can lead to changes in cell volume, pH, and membrane potential. DIDS has also been shown to inhibit the activity of some enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIDS in lab experiments is its potency as an inhibitor of anion transporters and channels. DIDS is also relatively easy to obtain and has a long shelf life. However, one limitation of using DIDS is its non-specificity, which can make it difficult to interpret the results of experiments. In addition, DIDS can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of DIDS in scientific research. One area of interest is the development of more specific inhibitors of anion transporters and channels. This could help to clarify the role of these proteins in physiological processes and disease states. Another area of interest is the use of DIDS in the development of new therapies for diseases such as cystic fibrosis, where the function of anion channels is disrupted. Finally, the use of DIDS in combination with other inhibitors or drugs could provide new insights into the complex interactions between anion transporters and channels and other cellular processes.
Conclusion
In conclusion, DIDS is a potent inhibitor of anion transporters and channels that has been widely used in scientific research for more than five decades. DIDS has been used to study the function of anion transporters and channels in various physiological processes, and its mechanism of action involves the blocking of the anion pore or the disruption of the anion binding site. While DIDS has several advantages as an inhibitor, its non-specificity and off-target effects can make it difficult to interpret experimental results. Nonetheless, the future directions for the use of DIDS in scientific research are promising, and it is likely that this compound will continue to be an important tool for investigating the function of anion transporters and channels in the years to come.
Propriétés
IUPAC Name |
2,5-dichloro-N-(3-propan-2-yloxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3S/c1-9(2)18-7-3-6-15-19(16,17)12-8-10(13)4-5-11(12)14/h4-5,8-9,15H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBOGROFFPLUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4726798.png)
![N-[4-(1-piperidinyl)benzyl]-2-furamide](/img/structure/B4726813.png)
![[2-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4726821.png)

![N-(2-furylmethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4726834.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4726836.png)
![N-1-adamantyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4726840.png)
![2-[2-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4726847.png)



![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B4726870.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4726894.png)
![1-benzyl-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine](/img/structure/B4726895.png)